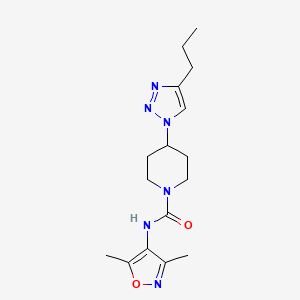![molecular formula C20H26N6O B3817531 6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine](/img/structure/B3817531.png)
6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine
Übersicht
Beschreibung
6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine, commonly known as PIPER, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery. PIPER is a purine derivative that is structurally similar to caffeine and theophylline and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
PIPER acts as an adenosine receptor antagonist, which means that it blocks the binding of adenosine to its receptors. Adenosine is a neuromodulator that is involved in the regulation of neurotransmitter release and neuronal activity. By blocking the binding of adenosine to its receptors, PIPER increases the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of motor function, cognition, and memory.
Biochemical and Physiological Effects:
PIPER has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine release, increased acetylcholine release, and increased neuronal activity. PIPER has also been found to improve cognitive function and memory in animal models. PIPER has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PIPER is its potential as a drug discovery tool for the development of new drugs for the treatment of neurological disorders. PIPER has been shown to exhibit potent binding affinity for adenosine receptors, which makes it a promising candidate for the development of new drugs that target these receptors. However, one of the limitations of PIPER is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on PIPER. One potential direction is the development of new drugs that target adenosine receptors for the treatment of neurological disorders. Another potential direction is the investigation of the potential use of PIPER as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosing and administration of PIPER for therapeutic use.
Wissenschaftliche Forschungsanwendungen
PIPER has been shown to have potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. PIPER has been found to exhibit potent binding affinity for adenosine receptors, which are involved in the regulation of neurotransmitter release and neuronal activity. PIPER has also been shown to modulate the activity of dopamine receptors, which are implicated in the pathophysiology of Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
6-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-14(2)15-4-5-17(27-3)16(10-15)11-25-6-8-26(9-7-25)20-18-19(22-12-21-18)23-13-24-20/h4-5,10,12-14H,6-9,11H2,1-3H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWWIPUXTCBRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5-isopropyl-2-methoxybenzyl)piperazin-1-yl]-9H-purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-1-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B3817459.png)
![ethyl 4-(3-fluorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B3817467.png)
![4-fluoro-3-hydroxy-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylbenzamide](/img/structure/B3817471.png)
![(1-isoxazol-3-ylethyl)methyl{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3817479.png)
![N-[3-hydroxy-1-(4-methylphenyl)propyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3817487.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-3-[methyl(methylsulfonyl)amino]propanamide](/img/structure/B3817492.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B3817510.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B3817517.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B3817521.png)

![2-methyl-8-[(6-phenoxypyridin-3-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817541.png)
![5-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3817545.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)cyclopentanamine](/img/structure/B3817546.png)
![(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3817549.png)